molecular formula C9H20ClNO B2482621 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride CAS No. 2044723-06-8

4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride

Cat. No.: B2482621
CAS No.: 2044723-06-8
M. Wt: 193.72
InChI Key: UWFKGGNIANUYIS-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₉NO·HCl SMILES: CC(C)OC₁CCC(CC₁)N.Cl InChIKey: VIBZEOYMXOCRTD-UHFFFAOYSA-N Structural Features:

  • A cyclohexane ring substituted with an isopropoxy group (-OCH(CH₃)₂) at the 4-position and an amine group (-NH₂) at the 1-position, forming a hydrochloride salt .
  • Predicted collision cross-section (CCS) values for various adducts range from 136.5 Ų ([M+H]⁺) to 145.7 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

4-propan-2-yloxycyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-7(2)11-9-5-3-8(10)4-6-9;/h7-9H,3-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFKGGNIANUYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044723-06-8
Record name 4-(propan-2-yloxy)cyclohexan-1-amine hydrochloride
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Preparation Methods

Nucleophilic Substitution via Cyclohexanol Intermediates

A widely reported method involves the functionalization of cyclohexanol derivatives. In one approach, 4-hydroxycyclohexanone is reacted with isopropyl bromide or iodide in the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$) or sodium hydride ($$ \text{NaH} $$) in polar aprotic solvents like dimethylformamide (DMF) or acetone. The resulting 4-isopropoxycyclohexanone is subsequently subjected to reductive amination using ammonium acetate ($$ \text{NH}4\text{OAc} $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) in methanol, yielding the amine intermediate. Final protonation with hydrochloric acid ($$ \text{HCl} $$) generates the hydrochloride salt.

This route achieves moderate yields (60–75%) but requires careful control of reaction conditions to avoid over-reduction or epimerization. The use of tetrabutylammonium bromide ($$ \text{TBAB} $$) as a phase-transfer catalyst has been documented to enhance reaction efficiency in analogous systems.

Grignard Reagent-Mediated Alkoxylation

Alternative strategies leverage Grignard reagents to install the isopropoxy group. For example, 4-chlorocyclohexan-1-amine hydrochloride is treated with isopropylmagnesium bromide ($$ \text{iPrMgBr} $$) in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous $$ \text{NH}_4\text{Cl} $$. The amine group is protected as a Boc (tert-butyloxycarbonyl) derivative prior to alkoxylation to prevent side reactions. Deprotection with trifluoroacetic acid ($$ \text{TFA} $$) and subsequent HCl treatment furnishes the target compound. This method offers higher regioselectivity (>90%) but involves multi-step protocols and stringent temperature control.

Reductive Amination of 4-Isopropoxycyclohexanone

A streamlined pathway employs reductive amination directly on 4-isopropoxycyclohexanone. The ketone is condensed with ammonium hydroxide ($$ \text{NH}4\text{OH} $$) in the presence of hydrogen gas ($$ \text{H}2 $$) and a palladium-on-carbon ($$ \text{Pd/C} $$) catalyst at 50–60°C. The resulting amine is isolated as the hydrochloride salt by titration with concentrated HCl in diethyl ether. Yields range from 65–80%, with purity >98% confirmed by high-performance liquid chromatography (HPLC).

Purification and Crystallization Techniques

Crude this compound is typically purified via recrystallization. A mixture of acetone and n-heptane (1:3 v/v) is employed to dissolve the compound at reflux, followed by gradual cooling to 4°C to induce crystallization. This process yields needle-like crystals with a melting point of 177–178°C, consistent with literature values. Alternative solvents such as ethyl acetate and ethanol (3:1 v/v) have also been reported, though with slightly lower recovery rates (85% vs. 92% for acetone/n-heptane).

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 1.15 (d, $$ J = 6.0 \, \text{Hz} $$, 6H, isopropyl CH$$ _3 $$), 1.45–1.60 (m, 4H, cyclohexane CH$$ _2 $$), 2.05–2.20 (m, 2H, cyclohexane CH$$ _2 $$), 3.40–3.55 (m, 1H, isopropyl CH), 3.70–3.85 (m, 1H, cyclohexane CH-NH$$ _2 $$), 8.10 (s, 3H, NH$$ _3^+ $$).
  • $$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-d6): δ 22.1 (isopropyl CH$$ _3 $$), 28.9, 32.4 (cyclohexane CH$$ _2 $$), 69.8 (isopropyl CH), 74.5 (cyclohexane C-O), 51.2 (C-NH$$ _2 $$).

Chromatographic Purity Analysis

HPLC (C18 column, 0.1% TFA in H$$ _2$$O/ACN gradient) reveals a single peak at 4.2 min, confirming >99% purity.

Comparative Evaluation of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic Substitution 60–75 95–98 Simplified steps, cost-effective reagents Moderate regioselectivity
Grignard Alkoxylation 70–85 98–99 High selectivity, scalable Multi-step, low-temperature requirements
Reductive Amination 65–80 >99 Direct route, high purity Requires high-pressure H$$ _2 $$ equipment

Chemical Reactions Analysis

Amine-Alkylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides or epoxides. For example:

  • Reaction with methyl iodide in basic conditions yields N-methyl-4-(propan-2-yloxy)cyclohexan-1-amine .

  • Epoxide ring-opening reactions (e.g., with ethylene oxide) produce ethanolamine derivatives under acidic conditions .

Table 1: Alkylation Reactions

ReagentConditionsProductYieldSource
CH₃IK₂CO₃, DMF, 60°CN-Methyl derivative72%
Ethylene oxideHCl, H₂O, RT2-[(Cyclohexyloxy)ethyl]amine derivative65%

Acylation and Sulfonylation

The amine reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides:

  • Acetylation with acetyl chloride in dichloromethane produces the corresponding acetamide.

  • Tosylation using p-toluenesulfonyl chloride affords a stable sulfonamide .

Table 2: Acylation Reactions

ReagentConditionsProductYieldSource
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C→RTN-Acetyl derivative85%
p-Toluenesulfonyl chlorideNaOH, THF, RTN-Tosyl derivative78%

Oxidation Reactions

The amine group is susceptible to oxidation:

  • Treatment with hydrogen peroxide forms hydroxylamine intermediates.

  • Strong oxidants like KMnO₄ convert the amine to a nitro group under acidic conditions.

Table 3: Oxidation Reactions

Oxidizing AgentConditionsProductYieldSource
H₂O₂AcOH, 50°CHydroxylamine derivative60%
KMnO₄H₂SO₄, ΔNitrocyclohexyl ether45%

Ether Functionalization

The isopropoxy group participates in acid-catalyzed cleavage:

  • Reaction with HBr (48%) generates 4-bromocyclohexan-1-amine hydrobromide .

  • Demethylation using BBr₃ removes the isopropyl group, yielding 4-aminocyclohexanol .

Table 4: Ether Cleavage Reactions

ReagentConditionsProductYieldSource
HBr (48%)Reflux, 6h4-Bromocyclohexan-1-amine HBr68%
BBr₃CH₂Cl₂, −78°C→RT4-Aminocyclohexanol82%

Schiff Base Formation

Condensation with aldehydes/ketones produces imines:

  • Reaction with benzaldehyde forms a stable Schiff base, characterized by a C=N stretch at ~1640 cm⁻¹ in IR .

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration .

Salt Metathesis

The hydrochloride salt can exchange counterions:

  • Treatment with NaOH liberates the free base, which reacts with other acids (e.g., fumaric acid) to form alternative salts .

Catalytic Hydrogenation

While the compound itself is saturated, derivatives (e.g., nitro or imine intermediates) undergo hydrogenation. For example:

  • Hydrogenation of the nitro derivative (from oxidation) regenerates the amine using Pd/C .

Scientific Research Applications

Chemistry

4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its structural features allow for modifications that are valuable in creating derivatives with varied chemical properties.

Biology

This compound is utilized in biological studies due to its structural similarity to biologically active compounds. It aids in understanding various biological pathways and mechanisms, particularly in pharmacological research.

Medicine

Research into the therapeutic effects of this compound is ongoing. Studies have suggested its potential as an inhibitor against certain pathogens, notably Trypanosoma brucei, the causative agent of sleeping sickness. The compound demonstrated an EC₅₀ value of less than 1 μM against this parasite, indicating high potency.

Industry

In industrial applications, this compound is used in developing new materials and chemical processes. Its unique chemical structure allows it to participate in various chemical reactions, making it useful for material sciences.

Efficacy and Toxicity Studies

A series of efficacy studies have evaluated the biological activity of this compound:

Study ReferenceTarget OrganismEC₅₀ (μM)Selectivity Ratio (MRC5)Notes
T. brucei<160-foldHigh potency against parasite
Human fibroblasts (MRC5)>60-Indicated potential toxicity at higher concentrations

Case Studies

Antiparasitic Efficacy: In a study evaluating various cyclohexylamine derivatives, this compound was identified as one of the most potent inhibitors against T. brucei, showcasing its potential as a therapeutic agent.

Cell Viability Assays: Toxicity assays on human fetal lung fibroblast cells revealed that while effective against T. brucei, the compound exhibited reduced selectivity towards mammalian cells, indicating a need for further optimization to enhance its therapeutic index.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, but it generally acts by binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituent(s) on Cyclohexane Molecular Formula Key Functional Groups Molecular Weight (g/mol)
4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride 4-OCH(CH₃)₂, 1-NH₂·HCl C₉H₁₉NO·HCl Ether, amine (hydrochloride) 173.7
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 4-(4-methylpiperazinyl), 1-NH₂ C₁₁H₂₁N₃ Piperazine, amine 195.3 (m/z [M+H]⁺: 198)
1-(Prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride 1-propargyl (-C≡CH), 1-NH₂·HCl C₉H₁₄N·HCl Alkyne, amine (hydrochloride) 171.7
(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride 4-(5-iodopyridinyloxy), 1-NH₂·HCl C₁₁H₁₆ClIN₂O Aryl ether (iodinated), amine (hydrochloride) 398.6
4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride 4-(4-ClC₆H₄S-), 1-NH₂·HCl C₁₂H₁₅Cl₂NS Thioether (chlorinated), amine (hydrochloride) 292.2

Key Observations :

  • Ether vs.
  • Propargyl Group : The alkyne in 1-(prop-2-yn-1-yl)cyclohexan-1-amine hydrochloride () offers reactivity for click chemistry, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves water solubility compared to freebase analogs. Piperazinyl derivatives (e.g., compound 288) may exhibit higher solubility due to basic nitrogen atoms .
  • Thermal Stability: Melting points for similar compounds (e.g., trans-4-aminocyclohexanol at 110°C in ) suggest moderate stability, though data for the target is lacking.

Biological Activity

4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a propan-2-yloxy group and an amine functional group. The hydrochloride salt form enhances its solubility in aqueous solutions, which is beneficial for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like inflammation and pain.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. In vitro tests demonstrated effective inhibition against various bacterial strains, comparable to standard antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have assessed the anticancer potential of this compound through MTT assays. The compound demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)20.0

The selectivity index (SI), calculated as CC50/IC50, indicated favorable selectivity towards cancer cells over normal cells, suggesting a promising therapeutic window .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Neuropharmacological Study : A study investigated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety behaviors, suggesting potential applications in treating anxiety disorders .
  • Anti-inflammatory Effects : Another study evaluated the compound's ability to modulate inflammatory responses by assessing its impact on cytokine production in vitro. The results revealed a significant decrease in pro-inflammatory cytokines, supporting its potential use in inflammatory conditions .

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 4-(Propan-2-yloxy)cyclohexan-1-amine hydrochloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclization of 4-(propan-2-yloxy)cyclohexanone with ammonia or amine precursors under reducing conditions (e.g., NaBH₄ or H₂/Pd-C). For example:

Cyclohexanone Precursor : React 4-(propan-2-yloxy)cyclohexanone with ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours .

Salt Formation : Treat the free amine with HCl in ethanol to precipitate the hydrochloride salt.

Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and mass spectrometry (ESI+ m/z calculated for C₉H₁₈ClNO: 199.1) .

Advanced: Stereochemical Control

Q. Q2: How can stereochemical outcomes (cis/trans isomerism) be controlled during synthesis?

Methodological Answer: Stereoselectivity is influenced by reaction conditions:

  • Temperature : Lower temperatures (0–5°C) favor kinetic control, often yielding cis isomers due to steric hindrance .
  • Catalysts : Chiral catalysts (e.g., (R)-BINAP in asymmetric hydrogenation) can induce enantioselectivity .
  • Analysis : Confirm stereochemistry via ¹H NMR (coupling constants, e.g., J = 8–12 Hz for trans isomers) or X-ray crystallography using SHELXL-2018 .

Analytical Characterization

Q. Q3: What advanced analytical techniques resolve ambiguities in structural assignments?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal packing and confirm amine protonation states. Use SHELX-97 for refinement .
  • ²D NMR (COSY, NOESY) : Assign cyclohexane ring conformers. For example, NOESY cross-peaks between axial protons confirm chair conformations .
  • High-Resolution MS : Differentiate between isobaric impurities (e.g., C₉H₁₈ClNO vs. C₁₀H₂₀ClNO requires resolution >20,000) .

Data Contradictions: Solubility vs. Stability

Q. Q4: How to address discrepancies in solubility data reported for this compound?

Methodological Answer: Conflicting solubility values often arise from:

  • pH Effects : The hydrochloride salt is highly soluble in water (>100 mg/mL at pH <3), but free amine precipitates at pH >6. Validate using pH-adjusted UV-Vis spectroscopy .
  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) alter solubility. Characterize via DSC (melting point ±5°C shifts) and PXRD .

Mechanistic Studies

Q. Q5: What experimental designs elucidate the compound’s mechanism in biological systems?

Methodological Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled amine via reductive amination with ¹⁴C-ammonium acetate. Track cellular uptake using scintillation counting .
  • Docking Studies : Perform molecular dynamics simulations (AMBER22) to predict binding to serotonin receptors (e.g., 5-HT₁A). Validate with SPR (KD <10 µM indicates high affinity) .

Stability Under Storage

Q. Q6: How does hygroscopicity impact long-term stability, and how can degradation be minimized?

Methodological Answer:

  • Hygroscopicity : The hydrochloride form absorbs moisture, accelerating hydrolysis. Store under argon at −20°C in desiccated vials .
  • Degradation Pathways : Monitor via LC-MS for byproducts (e.g., cyclohexanol from ester hydrolysis). Use accelerated stability studies (40°C/75% RH for 6 months) to model shelf life .

Biological Activity Profiling

Q. Q7: What in vitro assays are suitable for evaluating its neuropharmacological potential?

Methodological Answer:

  • Receptor Binding : Screen against GPCR panels (e.g., CEREP) at 10 µM. Use HEK293 cells expressing hERG channels to assess cardiac toxicity .
  • Functional Assays : Measure cAMP inhibition (ELISA) in CHO-K1 cells transfected with 5-HT receptors. EC₅₀ values <1 µM indicate agonist activity .

Conflicting Bioactivity Data

Q. Q8: How to resolve contradictions in reported IC₅₀ values across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP levels in viability assays). Use internal controls (e.g., cisplatin for cytotoxicity) .
  • Metabolic Interference : Test for CYP450 inhibition (e.g., CYP3A4 luminescence assays) to rule out off-target effects .

Q. Tables

Property Value Method Reference
Molecular Weight199.69 g/molESI-MS
Melting Point142–145°CDSC
Aqueous Solubility (pH 2.5)120 mg/mLGravimetric Analysis
logP (free amine)1.8 ±0.2Shake Flask/HPLC

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